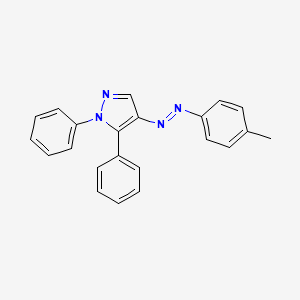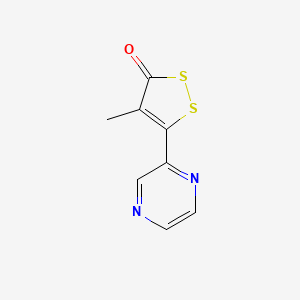![molecular formula C8H12 B12807661 Tricyclo[5.1.0.03,5]octane CAS No. 285-50-7](/img/structure/B12807661.png)
Tricyclo[5.1.0.03,5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[5.1.0.03,5]octane: is a unique polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its rigid, cage-like structure, which consists of three fused cycloalkane rings. The distinctive geometry of this compound makes it an interesting subject of study in various fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.1.0.03,5]octane typically involves the cyclization of suitable precursors under specific conditions. One common method is the photochemical cyclization of bicyclo[2.2.1]heptane derivatives. This process often requires ultraviolet light and a sensitizer to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in photochemical reactors and continuous flow systems have made it possible to produce this compound on a larger scale. These methods often involve the use of high-intensity UV lamps and optimized reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Bromine (Br2) with light or other halogenating agents
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tricyclo[5.1.0.03,5]octane is used as a model compound to study the effects of strain and rigidity on chemical reactivity. Its unique structure provides insights into the behavior of polycyclic systems and the influence of geometric constraints on reaction mechanisms .
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound have been explored for their potential as bioactive molecules. The rigid framework can serve as a scaffold for designing drugs with specific spatial arrangements .
Industry
In the industrial sector, this compound and its derivatives are investigated for their potential use in materials science. The compound’s stability and unique properties make it a candidate for developing new polymers and advanced materials .
Wirkmechanismus
The mechanism by which Tricyclo[5.1.0.03,5]octane exerts its effects is primarily related to its structural rigidity and strain. The compound’s cage-like structure imposes significant strain on the carbon-carbon bonds, influencing its reactivity. This strain can make the molecule more susceptible to certain types of reactions, such as ring-opening or rearrangement processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler polycyclic compound with two fused rings.
Adamantane: Another polycyclic hydrocarbon with a more symmetrical structure.
Norbornane: A bicyclic compound with a similar level of strain but fewer rings.
Uniqueness
Tricyclo[5.1.0.03,5]octane stands out due to its three fused rings and the significant strain imposed by its structure. This makes it more reactive in certain chemical processes compared to its simpler counterparts. The unique geometry also provides valuable insights into the behavior of strained polycyclic systems .
Eigenschaften
CAS-Nummer |
285-50-7 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
tricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2 |
InChI-Schlüssel |
YZFVTGCKLQCIFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC2CC3C1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


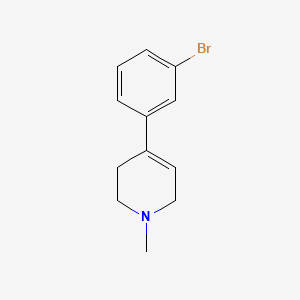
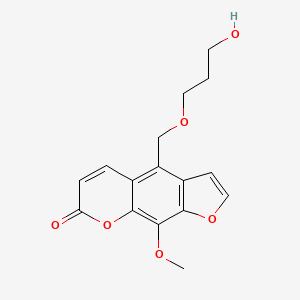
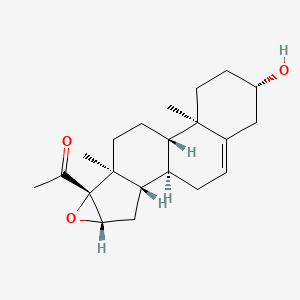
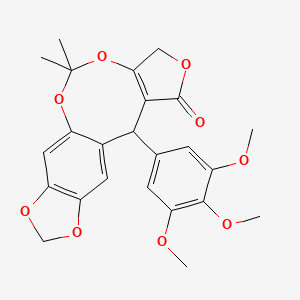

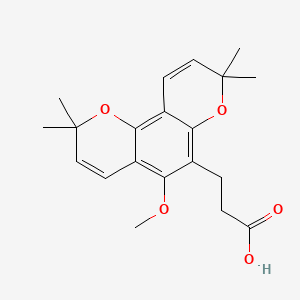
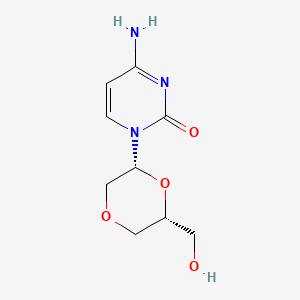

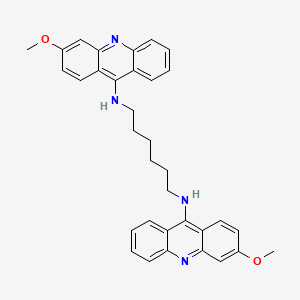
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)


